Hepta-4,6-dienoic acid
Description
Hepta-4,6-dienoic acid is a seven-carbon unsaturated carboxylic acid with conjugated double bonds at positions 4 and 4. The (E)-isomer is synthesized via methods described by Baillie et al., primarily for use in organic synthesis and peptide conjugates . Its structure includes a carboxylic acid group, making it reactive in esterification and amidation reactions. Derivatives such as methyl and ethyl esters are documented, indicating its utility in creating functionalized intermediates for pharmaceuticals and agrochemicals .
Properties
CAS No. |
75283-35-1 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
hepta-4,6-dienoic acid |
InChI |
InChI=1S/C7H10O2/c1-2-3-4-5-6-7(8)9/h2-4H,1,5-6H2,(H,8,9) |
InChI Key |
HHLIJJJAKAFXJB-UHFFFAOYSA-N |
SMILES |
C=CC=CCCC(=O)O |
Canonical SMILES |
C=CC=CCCC(=O)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Esterification Reactions
Hepta-4,6-dienoic acid undergoes esterification with alcohols under acidic conditions to form corresponding esters, which are widely used in flavoring agents and synthetic intermediates.
Example Reaction:
| Parameter | Details |
|---|---|
| Catalysts | Sulfuric acid, HCl, ion-exchange resins |
| Conditions | Reflux, 60–80°C, 4–6 hours |
| Yield | 70–85% (optimized in flow reactors) |
This reaction is scalable in industrial settings using continuous flow reactors for higher efficiency.
Oxidation Reactions
The conjugated diene system and carboxylic acid group participate in oxidation processes:
-
Epoxidation : Reaction with peracids (e.g., mCPBA) selectively oxidizes double bonds to epoxides.
-
Carboxylic Acid Oxidation : Jones reagent (CrO₃/H₂SO₄) further oxidizes the α-position, forming ketones or lactones .
Example Pathway:
Reduction Reactions
Catalytic hydrogenation or hydride reductions modify the diene structure:
-
Double Bond Saturation : Hydrogen gas with Pd/C reduces both double bonds to form heptanoic acid.
-
Selective Reduction : LiAlH₄ targets the carboxylic acid group, yielding hepta-4,6-dienol.
| Reduction Type | Reagents | Product |
|---|---|---|
| Full Hydrogenation | H₂, Pd/C (1 atm) | Heptanoic acid |
| Partial Reduction | LiAlH₄, THF | Hepta-4,6-dienol |
Cyclopropanation
The diene system reacts with dichlorocarbene (generated from CHCl₃/NaOH) to form cyclopropane derivatives, useful in ring-strained compound synthesis:
Catalytic Rearrangement
Under rhodium or palladium catalysis, the acid undergoes regioselective rearrangements:
-
Aqueous Media : RhCl₃ in water induces allylic shifts, forming regioisomers (e.g., 2,6- vs. 3,6-dienoates) .
-
Ligand Effects : Triphenylphosphine enhances selectivity for 3,6-dienoic derivatives .
| Condition | Selectivity | Yield |
|---|---|---|
| RhCl₃, H₂O, 50°C | 2,6-dienoate | 65% |
| RhCl₃/PPh₃, H₂O, 50°C | 3,6-dienoate | 78% |
Cyclization Reactions
Palladium-catalyzed oxidative cyclization forms bicyclic lactones, leveraging the 1,5-diene motif :
Substitution Reactions
Electrophilic additions (e.g., bromination) occur at the double bonds, while nucleophilic attacks target the carboxylic acid group:
-
Bromination : Br₂ in CCl₄ adds across the 4,5-double bond, forming dibromo derivatives.
-
Amidation : Reaction with SOCl₂ followed by NH₃ yields hepta-4,6-dienamide.
Polymerization
The diene system participates in radical-initiated polymerization, forming polyesters with tunable thermal properties .
Comparison with Similar Compounds
Hexa-2,4-dienoic Acid (CAS 110-44-1)
- Structure : A six-carbon chain with conjugated double bonds at positions 2 and 4 and a terminal carboxylic acid group.
- Properties: Classified under GHS 1.0 as hazardous (skin/eye irritant, environmental toxicity).
Adda [(2S,3S,8S,9S)-3-Amino-9-Methoxy-2,6,8-Trimethyl-10-Phenyldeca-4,6-Dienoic Acid]
- Structure: A ten-carbon amino acid with conjugated 4,6-diene, methoxy, methyl, and phenyl substituents. Stereochemistry (2S,3S,8S,9S) is critical for bioactivity .
- Properties: Essential for the toxicity of microcystins and nodularins, binding protein phosphatases. Hydrophobicity from the diene and phenyl groups enhances membrane penetration .
- Applications: Key component in cyanobacterial toxins; synthetic analogs are studied for targeted drug delivery .
Methylhepta-4,6-dienoate (CAS 33741-15-0) and Ethyl Hepta-4,6-dienoate
3-Oxo-Cholesta-4,6-Dienoic Acid
- Structure: A steroidal derivative with a 4,6-dienoic acid moiety fused to a cholestane skeleton.
- Properties : Forms artifacts during extraction from biological matrices (e.g., cerebrospinal fluid), complicating analytical quantification .
- Applications : Studied as a biomarker for blood-brain barrier dysfunction .
Dodeca-4,6-diynoic Acid (CAS 100256-61-9)
- Structure : A twelve-carbon chain with conjugated triple bonds at positions 4 and 5.
- Applications: Limited data, but alkynic acids are explored in polymer chemistry .
Structural and Functional Implications
Research Findings and Trends
- Synthetic Utility: this compound's esters are prioritized in combinatorial chemistry due to their modular reactivity .
- Biological Relevance : Adda's stereochemical complexity underscores its role in toxin-receptor interactions, driving research into analogs for drug design .
- Analytical Challenges: Artifact formation in 3-oxo-cholesta-4,6-dienoic acid highlights the need for stable internal standards in biomarker assays .
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